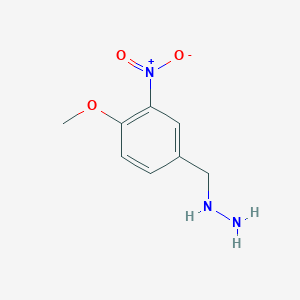
(4-Methoxy-3-nitrobenzyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxy-3-nitrobenzyl)hydrazine is an organic compound with the molecular formula C8H11N3O3 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzyl hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-nitrobenzyl)hydrazine typically involves the reaction of 4-methoxy-3-nitrobenzyl chloride with hydrazine hydrate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
(4-Methoxy-3-nitrobenzyl)hydrazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The hydrazine moiety can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products
Reduction: (4-Methoxy-3-aminobenzyl)hydrazine.
Substitution: Various substituted benzyl hydrazines depending on the nucleophile used.
Condensation: Hydrazones formed from the reaction with aldehydes or ketones.
科学的研究の応用
(4-Methoxy-3-nitrobenzyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form hydrazones, which are important pharmacophores.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Methoxy-3-nitrobenzyl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with carbonyl groups in biological molecules, leading to the formation of hydrazones. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The nitro group can also undergo reduction to form reactive intermediates that can further interact with cellular components.
類似化合物との比較
Similar Compounds
(4-Methoxy-3-nitrobenzyl)amine: Similar structure but with an amine group instead of a hydrazine moiety.
(4-Methoxy-3-nitrobenzyl)alcohol: Contains a hydroxyl group instead of a hydrazine moiety.
(4-Methoxy-3-nitrobenzyl)chloride: Precursor in the synthesis of (4-Methoxy-3-nitrobenzyl)hydrazine.
Uniqueness
This compound is unique due to the presence of both a methoxy and a nitro group on the benzyl hydrazine framework
特性
分子式 |
C8H11N3O3 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC名 |
(4-methoxy-3-nitrophenyl)methylhydrazine |
InChI |
InChI=1S/C8H11N3O3/c1-14-8-3-2-6(5-10-9)4-7(8)11(12)13/h2-4,10H,5,9H2,1H3 |
InChIキー |
KIFZSUBIYGQLEH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CNN)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


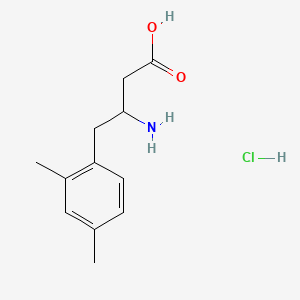

![7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15318954.png)
![2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL](/img/structure/B15318956.png)
![2-Fluoro-6-[(methylamino)methyl]phenol](/img/structure/B15318959.png)
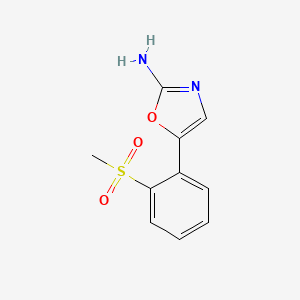
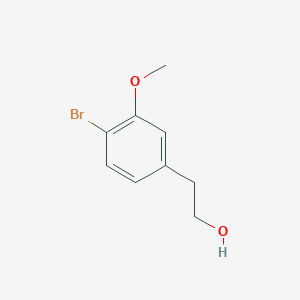
![N-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15318975.png)
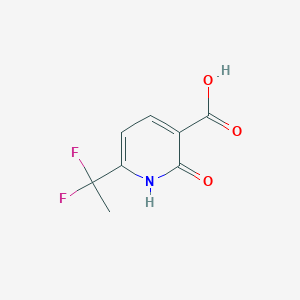
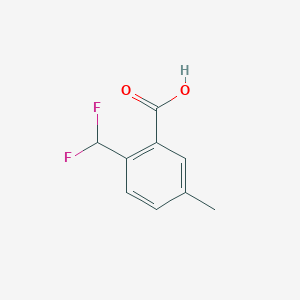
![benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride](/img/structure/B15319000.png)

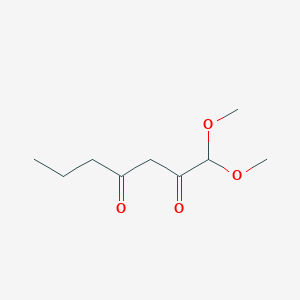
![3-[(3-Hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B15319014.png)
